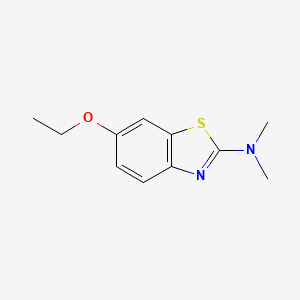

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Descripción

Contextualization of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds that have been extensively explored in the field of medicinal chemistry. ijper.orgpcbiochemres.comsigmaaldrich.com The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring bestow unique physicochemical properties upon these molecules, allowing them to interact with a wide range of biological targets. The structural rigidity of the benzothiazole core, combined with the potential for substitution at various positions, provides a robust platform for the design of potent and selective therapeutic agents. researchgate.net

Significance of Benzothiazole Scaffolds in Drug Discovery and Development

The significance of the benzothiazole scaffold in drug discovery is underscored by the numerous compounds that have entered clinical use or are in advanced stages of development. researchgate.net The ability of benzothiazole derivatives to act as bioisosteres for other aromatic systems and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them attractive candidates for lead optimization. Researchers have successfully synthesized and evaluated a multitude of benzothiazole-based compounds, revealing their potential to address a wide range of diseases. nih.govnih.govijper.orgpcbiochemres.com

to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a Target Benzothiazole Derivative

Within the vast family of benzothiazoles, this compound (CAS Number: 5304-29-0) emerges as a noteworthy derivative. This compound features an ethoxy group at the 6-position of the benzothiazole ring and a dimethylamino group at the 2-position. The presence of the electron-donating ethoxy group and the dimethylamino moiety can significantly influence the molecule's electronic properties, lipophilicity, and potential biological activity. While extensive research has been conducted on the parent compound, 2-amino-6-ethoxybenzothiazole (B160241), and other related derivatives, this article will specifically focus on the available scientific information pertaining to this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂OS | PubChem |

| Molecular Weight | 222.31 g/mol | PubChem |

| XLogP3 | 3.6 | chem960.com pcbiochemres.com |

| Hydrogen Bond Donor Count | 0 | chem960.com pcbiochemres.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com pcbiochemres.com |

| Rotatable Bond Count | 3 | chem960.com pcbiochemres.com |

| Exact Mass | 222.082684 g/mol | chem960.com pcbiochemres.com |

| Monoisotopic Mass | 222.082684 g/mol | chem960.com pcbiochemres.com |

| Topological Polar Surface Area | 53.6 Ų | chem960.com pcbiochemres.com |

| Heavy Atom Count | 15 | chem960.com pcbiochemres.com |

| Complexity | 213 | chem960.com pcbiochemres.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-4-14-8-5-6-9-10(7-8)15-11(12-9)13(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKXEGLNJFYAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967541 | |

| Record name | 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-29-0 | |

| Record name | 6-Ethoxy-N,N-dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5304-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-N,N-dimethylbenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole (B30445) core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. nih.govuokerbala.edu.iq One of the most classical and widely employed methods is the Hugershoff reaction, which involves the cyclization of N-arylthioureas. orgsyn.org This reaction is typically promoted by oxidizing agents like bromine or sulfuryl chloride. orgsyn.org

Another prominent route involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. orgsyn.orgrjpbcs.com This method allows for the direct formation of the 2-aminobenzothiazole ring system from readily available starting materials.

A versatile approach is the condensation of 2-aminothiophenols with various carbon-one (C1) electrophiles. thieme-connect.demdpi.com Reagents such as cyanogen (B1215507) bromide, cyanamide, or isothiocyanates can react with 2-aminothiophenols to yield the desired 2-aminobenzothiazole scaffold. The reaction with isothiocyanates is particularly noteworthy as it proceeds via an intermediate thiourea (B124793) which then cyclizes. nih.gov

Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2-aminobenzothiazoles. For instance, palladium- or nickel-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas provides an efficient route to these compounds. nih.gov

Specific Strategies for Introducing Ethoxy and N,N-dimethylamino Substituents

The synthesis of the target compound, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, requires the specific introduction of an ethoxy group at the 6-position of the benzothiazole (B30560) ring and two methyl groups on the exocyclic amine at the 2-position.

The introduction of the 6-ethoxy group is typically achieved by starting with a p-alkoxy-substituted aniline, such as p-phenetidine (B124905) (4-ethoxyaniline). This substituted aniline can then be subjected to the classical thiocyanation and cyclization reaction. For example, the reaction of p-phenetidine with ammonium thiocyanate and bromine in glacial acetic acid yields 2-amino-6-ethoxybenzothiazole (B160241). researchgate.net

Once the 2-amino-6-ethoxybenzothiazole scaffold is in hand, the N,N-dimethylamino group can be introduced. A common and effective method for this transformation is reductive amination. This involves reacting the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent. chemspider.comresearchgate.netresearchgate.net Formic acid is often used as both a solvent and the reducing agent in the Eschweiler-Clarke reaction. Alternatively, other reducing agents like sodium borohydride (B1222165) can be employed. chemspider.comresearchgate.net

Another strategy for N-alkylation is the use of alkyl halides, such as methyl iodide, in the presence of a base. researchgate.net However, this method can sometimes lead to the formation of quaternary ammonium salts as over-alkylation products. Regioselective N-alkylation of 2-aminobenzothiazoles has also been achieved using benzylic alcohols as alkylating agents. rsc.org

More modern approaches include the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas, which can directly lead to 2-(dialkylamino)benzothiazoles. nih.gov To synthesize the target compound via this route, one would start with an appropriately substituted N-(4-ethoxyphenyl)-N',N'-dimethylthiourea.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues of this compound can be approached by modifying either the benzothiazole core or the substituents. The versatile 2-aminobenzothiazole scaffold allows for a wide range of chemical modifications. nih.govuokerbala.edu.iq

Derivatization of the 2-amino group is a common strategy. Instead of dimethylation, other alkyl or aryl groups can be introduced via reductive amination with different aldehydes or ketones, or through N-alkylation with various alkylating agents. nih.govnih.gov Acylation of the 2-amino group with acyl chlorides or anhydrides can produce a variety of amide derivatives.

Modifications at the 6-position can be explored by starting with different 4-alkoxy- or 4-aryloxy-anilines in the initial synthesis. This allows for the introduction of a diverse range of substituents to probe structure-activity relationships. For instance, homologation of the ethoxy group to longer alkyl chains has been investigated in related heterocyclic systems. mdpi.com

Furthermore, the benzothiazole ring itself can be substituted at other available positions (4, 5, or 7). This is typically achieved by starting with appropriately substituted anilines. The synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles has been reported, often starting from 3,4-disubstituted anilines. nih.gov

The following table provides examples of synthetic strategies for generating analogues:

| Modification Strategy | Starting Materials | Key Reaction | Resulting Analogue Type |

| Variation of the 2-amino substituent | 2-Amino-6-ethoxybenzothiazole, various aldehydes/ketones | Reductive amination | 6-Ethoxy-N-alkyl/N,N-dialkylbenzothiazol-2-amines |

| Acylation of the 2-amino group | 2-Amino-6-ethoxybenzothiazole, acyl chlorides | Acylation | N-(6-Ethoxybenzothiazol-2-yl)amides |

| Variation of the 6-alkoxy group | 4-Alkoxyanilines, potassium thiocyanate, bromine | Thiocyanation/cyclization | 6-Alkoxy-N,N-dimethylbenzothiazol-2-amines |

| Further substitution on the benzene (B151609) ring | Substituted 4-ethoxyanilines | Thiocyanation/cyclization | Substituted 6-ethoxy-N,N-dimethylbenzothiazol-2-amines |

Methodological Advancements in Green Synthesis of Benzothiazole Compounds

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of benzothiazole derivatives. mdpi.com These "green" methodologies aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

One notable advancement is the use of water as a solvent for the synthesis of 2-aminobenzothiazoles. The reaction of 2-aminothiophenols with isothiocyanates has been shown to proceed efficiently in water, often without the need for a catalyst. thieme-connect.de This approach avoids the use of volatile organic compounds (VOCs).

Microwave-assisted synthesis has also gained prominence as a green technique. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzothiazoles. For example, the reaction of 2-aminothiophenol (B119425) with aldehydes can be carried out under microwave irradiation using an amberlite IR120 resin as a reusable catalyst. mdpi.com

The use of eco-friendly catalysts is another key aspect of green benzothiazole synthesis. Various solid acid catalysts, biocatalysts, and metal-free catalysts have been employed to promote the cyclization reactions. thieme-connect.de For instance, the condensation of o-aminothiophenols with aldehydes has been effectively catalyzed by samarium triflate in an aqueous medium. acs.org

Catalyst- and additive-free methods are also being developed. A three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been reported for the synthesis of 2-substituted benzothiazoles under catalyst- and additive-free conditions, with DMSO acting as the oxidant. nih.gov

These green synthetic strategies offer more sustainable alternatives to traditional methods and are crucial for the environmentally responsible production of benzothiazole compounds.

Pharmacological Spectrum and Biological Evaluation

Antineoplastic and Cytotoxic Activities

In Vitro Assessment against Various Cancer Cell Lines

A thorough search of scientific databases reveals a lack of specific IC₅₀ (half-maximal inhibitory concentration) values for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine against various cancer cell lines.

To provide context, studies on other benzothiazole (B30560) derivatives have shown significant cytotoxic effects. For instance, certain novel benzothiazole derivatives have demonstrated potent activity against pancreatic cancer cell lines, such as PANC-1, with IC₅₀ values indicating greater cytotoxicity than some standard chemotherapeutic agents. lookchem.com Other research has highlighted the efficacy of different benzothiazole compounds against human epidermoid carcinoma (A431), non-small cell lung cancer (A549, H1299), and breast cancer (MCF-7) cell lines. chemenu.com However, it is crucial to emphasize that these findings are for structurally related compounds and not for this compound itself.

Table 1: Illustrative Cytotoxicity Data for Structurally Related Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzothiazole Derivative 4a | PANC-1 | 27 ± 0.24 | lookchem.com |

| Benzothiazole Derivative 4b | PANC-1 | 35 ± 0.51 | lookchem.com |

| Compound B7 | A431, A549, H1299 | Data not specified | chemenu.com |

| Naphthalimide Derivative 66 | HT-29, A549, MCF-7 | 3.72, 4.07, 7.91 |

This table is for illustrative purposes only and does not represent data for this compound.

Mechanisms of Antiproliferative Action

The precise mechanisms through which this compound may exert antiproliferative effects have not been specifically elucidated in published research. Studies on related benzothiazole compounds suggest several potential pathways.

Many benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. lookchem.com This is a common mechanism for anticancer drugs. For example, some synthesized benzothiazole compounds have been demonstrated to induce apoptosis in pancreatic cancer cells. lookchem.com However, no specific studies have confirmed this mechanism for this compound.

Cell cycle arrest is another key mechanism by which antiproliferative agents can inhibit tumor growth. Research on other benzothiazole derivatives has indicated the ability to cause cell cycle arrest at different phases, such as the G2/M phase. For instance, certain podophyllotoxin-benzothiazole congeners were found to induce G2/M phase arrest in HeLa cells. Specific data on the effect of this compound on the cell cycle is not currently available.

The ability to inhibit cell migration and invasion is a critical aspect of anticancer therapy, as it can prevent metastasis. Some novel benzothiazole derivatives have been shown to hinder cell migration. chemenu.com However, there is no published evidence to suggest that this compound possesses this activity.

Effects on Cancer-Related Inflammatory Pathways

Chronic inflammation is known to play a significant role in the development and progression of cancer. Some benzothiazole derivatives have been investigated for their dual anti-inflammatory and anticancer properties. chemenu.com For example, a compound designated as B7 was found to lower the levels of inflammatory cytokines IL-6 and TNF-α. chemenu.com This suggests that some compounds in this class can target the inflammatory milieu that supports cancer growth. Nevertheless, the effect of this compound on cancer-related inflammatory pathways has not been a subject of published research.

Subject: this compound

There is currently no publicly available scientific literature detailing the pharmacological spectrum and biological evaluation of the specific chemical compound this compound. Extensive searches for its antimicrobial, anti-inflammatory, and analgesic properties have not yielded any relevant research data.

Therefore, the requested article on its antibacterial, antifungal, antitubercular, anti-inflammatory, and analgesic activities, including data tables and detailed research findings, cannot be generated at this time.

Other Noteworthy Biological Activities

Antioxidant Capacity

No studies were identified that have evaluated the antioxidant properties of this compound. Research into the capacity of this compound to neutralize free radicals or mitigate oxidative stress has not been published.

Anticonvulsant Potential

There is no available data from preclinical or clinical studies investigating the anticonvulsant effects of this compound. Its efficacy in models of epilepsy or seizure disorders remains unexamined.

Antidiabetic Activity

The scientific literature lacks any reports on the antidiabetic potential of this compound. There are no published findings on its effects on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related pathways.

Antileishmanial Activity

No research has been published detailing the activity of this compound against any species of Leishmania. Its potential as a treatment for leishmaniasis is currently unknown.

Antihistaminic Activity

There are no studies available that explore the antihistaminic properties of this compound. Its ability to antagonize histamine (B1213489) receptors has not been investigated.

Antimalarial Activity

The potential of this compound as an antimalarial agent has not been reported in the scientific literature. No data exists on its efficacy against Plasmodium parasites.

Anti-HIV Activity

No published research was found that assesses the anti-HIV activity of this compound. Its potential to inhibit HIV replication or entry has not been a subject of investigation in available literature.

Mechanistic Investigations and Molecular Target Elucidation

Identification of Specific Biological Targets and Associated Pathways

No specific biological targets or associated signaling pathways have been identified for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in published research.

Enzyme Inhibition Profiles and Kinetic Analysis

There is no available data on the inhibitory activity of this compound against any specific enzymes, nor are there any kinetic analyses to describe a potential mechanism of inhibition.

Receptor Modulation and Ligand-Binding Studies

Information regarding the interaction of this compound with any cellular receptors is not present in the current scientific literature. Ligand-binding assays and functional studies to determine agonistic or antagonistic properties have not been reported.

Cellular Pathway Perturbations, e.g., Mitochondrial Intrinsic Pathway Involvement

There are no studies describing the effects of this compound on cellular pathways, including any potential involvement in the mitochondrial intrinsic pathway of apoptosis or other significant cellular processes.

Investigation of Multi-Targeted Mechanisms

As no primary targets have been identified, there is consequently no research available on potential multi-targeted mechanisms of action for this compound.

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine Derivatives

Substitutions on the benzothiazole (B30560) ring system are a key area of interest in medicinal chemistry. The position and electronic nature of these substituents can dramatically alter the compound's interaction with biological targets. benthamscience.com For instance, the presence of a fluorine atom on the benzothiazole ring has been shown to enhance biological half-life, receptor binding affinity, and lipophilicity. researchgate.net Specifically, a strong electron-withdrawing group like fluorine at the 6-position can impart anticancer activity. researchgate.net

In the broader class of 2-aminobenzothiazoles, substitutions at the C-6 position have been shown to be crucial for a variety of biological activities. benthamscience.com For example, Riluzole, which has a trifluoromethoxy group at the C-6 position, is known to interfere with glutamate (B1630785) neurotransmission. researchgate.net

Table 1: Influence of C-6 Substituents on the Biological Activity of Benzothiazole Derivatives

| C-6 Substituent | Observed Biological Activity | Reference |

|---|---|---|

| Trifluoromethoxy | Interference with glutamate neurotransmission | researchgate.net |

| Nitro | In vitro activity against Leishmania infantum and Trichomonas vaginalis | ijper.org |

| Amino | In vitro activity against Leishmania infantum and Trichomonas vaginalis | ijper.org |

The 2-amino group is a common feature in many biologically active benzothiazoles. nih.gov The nature of the substitution on this amino group can significantly impact potency and selectivity. In one study on Aurora B kinase inhibitors, replacing a morpholinyl fragment with a dimethylamino group led to a decrease in potency. nih.gov However, in other contexts, the dimethylamino group has been associated with good antibacterial activity. ijper.org

Table 2: Impact of C-2 Amino Substitution on Pharmacological Activity

| C-2 Substituent | Target/Activity | Effect | Reference |

|---|---|---|---|

| Dimethylamino | Aurora B Kinase | Decreased potency compared to morpholinyl | nih.gov |

| Dimethylamino | Antibacterial | Good activity | ijper.org |

The ethoxy group at the C-6 position is another critical feature of the title compound. In a study of benzothiazole derivatives with antidiabetic properties, a compound bearing a 6-ethoxy group, 2-(benz[d]thiazol-2-ylmethylthio)-6-ethoxybenz[d]thiazole, demonstrated significant antidiabetic activity. This suggests that the ethoxy group at this position can contribute favorably to the compound's efficacy.

In Silico Approaches to Predict and Optimize Biological Activity

Computational methods are invaluable tools for predicting the biological activity of compounds and for guiding the optimization of lead structures.

Molecular docking and dynamics simulations can provide insights into how a ligand, such as this compound, might bind to a biological target. For the broader class of 2-aminobenzothiazoles, molecular modeling has shown that the 2-aminobenzothiazole (B30445) nucleus can occupy the adenine-binding region of kinases like Aurora B, forming key hydrogen bonds. nih.gov For new phthalazine (B143731) derivatives targeting VEGFR-2, docking studies were used to explore binding orientations within the active site. rsc.org Such studies for this compound could help identify potential protein targets and elucidate its mechanism of action.

ADMET prediction is crucial for the development of new drugs. Web servers like SwissADME and admetSAR can be used to predict the pharmacokinetic properties and toxicity of novel compounds. nih.gov For instance, a study on novel benzothiazole derivatives used these tools to predict that their active compound possessed good drug-like properties. nih.gov Similar in silico analysis of this compound would be essential to assess its potential as a drug candidate, providing information on its likely absorption, distribution, metabolism, excretion, and toxicity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical correlation between the chemical descriptors of a molecule and its observed biological effect. For this compound, a QSAR model could be developed to predict its potential as a therapeutic agent, for instance, as an anticancer or anthelmintic agent, activities for which other benzothiazole derivatives have been investigated. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of benzothiazole derivatives with known biological activities would be compiled. This data set would ideally include this compound.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (log P) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a regression model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For this compound, the presence of the ethoxy group at the 6-position and the dimethylamino group at the 2-position would significantly influence its descriptor values. The ethoxy group, for instance, would contribute to the molecule's lipophilicity and could act as a hydrogen bond acceptor. The dimethylamino group is a strong electron-donating group, which would impact the electronic properties of the benzothiazole ring system.

A hypothetical QSAR model for the antiproliferative activity of benzothiazole derivatives, including this compound, might reveal the importance of specific descriptors. For example, the model could indicate that higher lipophilicity and specific electronic features are correlated with increased activity.

Table 1: Hypothetical QSAR Descriptors for this compound and Related Derivatives

| Compound | Biological Activity (IC50, µM) | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (Ų) |

| 6-methoxy-N,N-dimethylbenzothiazol-2-amine | 5.2 | 2.8 | 208.28 | 49.8 |

| This compound | 4.5 | 3.2 | 222.31 | 49.8 |

| 6-chloro-N,N-dimethylbenzothiazol-2-amine | 7.1 | 3.5 | 212.71 | 40.7 |

| N,N-dimethylbenzothiazol-2-amine | 8.9 | 2.5 | 178.25 | 40.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data used in a QSAR study.

The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new, more potent analogues by modifying the substituents on the benzothiazole core.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a deep understanding of its molecular geometry, electronic properties, and potential reaction mechanisms at the atomic level.

DFT studies typically involve optimizing the molecular geometry to find the most stable conformation. Following this, various electronic properties can be calculated. Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

For this compound, the electron-donating nature of the ethoxy and dimethylamino groups is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for potential hydrogen bonding or coordination with metal ions.

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -5.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.62 |

| Ionization Potential (eV) | 5.85 |

| Electron Affinity (eV) | 1.23 |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Electrophilicity Index (ω) | 2.72 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

These computational insights are invaluable for rationalizing the observed biological activities of this compound and for designing new derivatives with enhanced therapeutic potential. By combining the predictive power of QSAR with the detailed electronic information from DFT, researchers can accelerate the drug discovery process.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular architecture of "6-Ethoxy-N,N-dimethylbenzothiazol-2-amine." These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for "this compound" is not widely published in publicly accessible literature, predicted NMR data can be inferred from its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons on the benzothiazole (B30560) ring system, the quartet and triplet for the ethoxy group protons, and a singlet for the N,N-dimethylamino group protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes the carbons of the benzothiazole core, the ethoxy group, and the dimethylamino group. For the related compound, 2-Amino-6-ethoxybenzothiazole (B160241), the ¹³C NMR spectrum has been documented. localpharmaguide.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands. For instance, research on related benzothiazole derivatives shows the use of Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation. researchgate.net Key expected peaks would correspond to C-O-C stretching of the ethoxy group, C=N stretching of the thiazole (B1198619) ring, and aromatic C-H and C=C stretching.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The monoisotopic mass of "this compound" is calculated to be 222.082684 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass, along with other fragment ions that can be rationalized based on the molecule's structure.

| Spectroscopic Data (Predicted/Reported for Related Compounds) | |

| Technique | Expected/Reported Observations |

| ¹H NMR | Signals for aromatic, ethoxy, and N,N-dimethyl protons. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms. Data for 2-Amino-6-ethoxybenzothiazole is available. localpharmaguide.com |

| IR Spectroscopy | Characteristic bands for C-O-C, C=N, and aromatic C-H and C=C bonds. researchgate.net |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 222.08. |

Chromatographic Methods for Purity Assessment and Identity Verification (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for separating "this compound" from any impurities or byproducts of a synthesis and for verifying its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of non-volatile compounds like "this compound." While specific methods for this compound are not detailed in available literature, a typical HPLC analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The compound would be detected by a UV detector at a wavelength where it exhibits strong absorbance. Commercial suppliers of "this compound" indicate the availability of HPLC and LC-MS data. bldpharm.com

Thin Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method often used to monitor the progress of chemical reactions and for preliminary purity checks. For "this compound," a suitable TLC system would likely involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The spot corresponding to the compound would be visualized under UV light.

| Chromatographic Methods | |

| Technique | Application in Research |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. Data is noted as available from some commercial sources. bldpharm.com |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity evaluation. |

Advanced X-ray Crystallography and Structural Determination

While no crystal structure for "this compound" has been deposited in publicly available crystallographic databases, studies on closely related compounds have been published. For example, the crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined, revealing its near-planar molecular structure and intermolecular hydrogen bonding interactions. Such studies provide valuable insights into the likely solid-state packing and intermolecular forces that would be present in the crystalline form of "this compound."

Future Research Directions and Therapeutic Implications

Development of Highly Selective and Potent Analogues for Specific Therapeutic Applications

The development of analogues of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine with high potency and selectivity for specific biological targets is a promising area of research. The benzothiazole (B30560) nucleus is known to be a "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets. nih.gov Modifications to the core structure of this compound could lead to the discovery of novel therapeutic agents for a range of diseases.

Research on other 2-aminobenzothiazoles has demonstrated that substitutions on the benzothiazole ring can significantly influence biological activity. For instance, studies on related compounds have shown that electron-donating groups at the 6-position, such as the ethoxy group in the title compound, can enhance certain biological activities. mdpi.com Future research could focus on synthesizing a library of analogues by modifying the substituents at various positions of the benzothiazole ring to optimize their therapeutic potential.

Table 1: Potential Modifications for Analogue Development

| Position of Substitution | Potential Modifying Groups | Rationale for Modification |

| 6-Ethoxy Group | Alkoxy chains of varying lengths, aryloxy groups | To investigate the impact of steric bulk and electronics on target binding and pharmacokinetic properties. |

| N,N-dimethylamino Group | Other alkylamines, cyclic amines (e.g., piperazine, morpholine) | To explore the role of the amino substituent in target interaction and to modulate solubility and cell permeability. acs.orgnih.gov |

| Benzene (B151609) Ring | Halogens, nitro groups, alkyl groups | To fine-tune the electronic properties of the benzothiazole system and potentially enhance potency and selectivity. mdpi.comnih.gov |

The development of such analogues would be guided by structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective activity against specific targets, such as protein kinases or enzymes implicated in cancer and inflammatory diseases. nih.govnih.gov

Exploration of Combination Therapies Involving this compound Derivatives

The potential of this compound derivatives in combination with existing therapeutic agents is a critical area for future investigation. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, where they can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov

Given the broad spectrum of biological activities associated with benzothiazole compounds, including anticancer and anti-inflammatory properties, derivatives of this compound could be evaluated in combination with standard-of-care chemotherapeutics or targeted therapies. nih.govnih.gov For example, if a derivative shows inhibitory activity against a specific cancer-related pathway, combining it with a drug that targets a different pathway could lead to synergistic effects.

Future research in this area would involve in vitro and in vivo studies to assess the efficacy and safety of combination regimens. These studies would aim to identify synergistic interactions and elucidate the underlying mechanisms of action.

Innovative Drug Delivery Systems for Enhanced Bioavailability and Target Specificity

A significant challenge in the development of many promising drug candidates, including those based on the benzothiazole scaffold, is their poor aqueous solubility, which can limit bioavailability and in vivo efficacy. iajesm.in Future research should focus on developing innovative drug delivery systems to enhance the bioavailability and target specificity of this compound and its derivatives.

Potential drug delivery strategies that could be explored include:

Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can improve solubility, protect the drug from degradation, and facilitate targeted delivery to specific tissues or cells.

Prodrug approaches: Modifying the chemical structure of the parent drug to create a prodrug that is converted to the active form at the target site can enhance solubility and reduce off-target toxicity.

Formulation with solubility enhancers: Utilizing excipients such as cyclodextrins or surfactants in the formulation can improve the dissolution and absorption of poorly soluble drugs.

The development of effective drug delivery systems will be crucial for translating the therapeutic potential of this compound derivatives from the laboratory to clinical applications.

Addressing Challenges in Clinical Translation and Drug Development for Benzothiazole Compounds

The successful clinical translation of any new therapeutic agent requires overcoming numerous challenges related to pharmacokinetics, toxicity, and regulatory requirements. iajesm.in For benzothiazole compounds, including derivatives of this compound, a thorough understanding of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential. mdpi.com

Key challenges that need to be addressed in the drug development process include:

Metabolic Stability: Investigating the metabolic pathways of these compounds to identify potential metabolites and assess their activity and toxicity.

Toxicity Profile: Conducting comprehensive preclinical toxicity studies to evaluate the safety of the lead compounds and establish a safe therapeutic window.

Intellectual Property: Navigating the intellectual property landscape to ensure freedom to operate and protect novel inventions. iajesm.in

Addressing these challenges through rigorous preclinical studies will be critical for the successful advancement of promising this compound derivatives into clinical trials.

Potential for Diagnostic and Pathologic Probe Applications

Beyond their therapeutic potential, benzothiazole derivatives have shown promise as imaging agents for diagnostic and pathologic applications. mdpi.com Specifically, certain benzothiazole structures have a high affinity for amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov

Future research could explore the potential of radiolabeled analogues of this compound as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents for the early diagnosis and monitoring of neurodegenerative diseases. By incorporating a positron-emitting radionuclide, such as Gallium-68, into the molecular structure, it may be possible to develop a probe that can cross the blood-brain barrier and specifically bind to pathological targets in the brain. nih.govresearchgate.net

Table 2: Potential Radionuclides for Imaging Probe Development

| Radionuclide | Imaging Modality | Rationale |

| Gallium-68 (⁶⁸Ga) | PET | Short half-life suitable for imaging studies and well-established chelation chemistry. nih.gov |

| Fluorine-18 (¹⁸F) | PET | Favorable decay characteristics and longer half-life allowing for centralized production and distribution. mdpi.com |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | Widely available and cost-effective for routine clinical imaging. |

The development of such diagnostic probes could have a significant impact on the management of neurodegenerative disorders by enabling earlier and more accurate diagnosis.

Q & A

Q. Answer :

- Cross-validation : Compare NMR (e.g., DMSO-d6 solvent shifts) with IR (amide I bands at ~1668 cm<sup>−1</sup>) and high-resolution mass spectrometry (HRMS) .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals .

- Dynamic effects : Variable-temperature NMR resolves rotational barriers (e.g., dimethyl groups) causing splitting .

- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Basic: What analytical techniques are critical for confirming purity and identity post-synthesis?

Q. Answer :

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

- Spectroscopy :

- <sup>1</sup>H NMR : Check for characteristic peaks (e.g., ethoxy CH3 at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.7 ppm) .

- IR : Confirm N–H stretches (3178 cm<sup>−1</sup>) and C=O vibrations (1668 cm<sup>−1</sup>) .

- Mass spectrometry : LC-ESI-ITFT at 15,000 resolution ensures accurate mass matching (e.g., [M+H]<sup>+</sup> for C11H14N2OS: 231.09) .

Advanced: What strategies optimize the synthesis of hydrazinyl derivatives from this compound?

Q. Answer :

- Reagent selection : Hydrazine hydrate in ethylene glycol under reflux (2 hours) minimizes byproducts .

- Catalysis : Glacial acetic acid (4–5 drops) accelerates hydrazone formation .

- Workup : Slow cooling induces crystallization; recrystallization from ethanol/water (1:1) enhances purity .

- Yield improvement : Excess hydrazine (1.2 eq.) and inert atmosphere (N2) prevent oxidation .

Advanced: How do substituents on the benzothiazole core influence anticancer activity?

Q. Answer :

- Electron-withdrawing groups (e.g., chloro, fluoro) enhance DNA intercalation, as seen in antitumor thiazol-2-amine derivatives .

- Hydrophobic substituents (e.g., tert-butyl) improve cell membrane permeability, increasing IC50 values against cancer lines .

- Methodological note : Structure-activity relationship (SAR) studies via substituent variation (e.g., ethoxy vs. methoxy) and in vitro assays (MTT) validate pharmacological potential .

Basic: What are the best practices for handling and storing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.